3-(5-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid
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Overview
Description
3-(5-{[(4E)-1-[(2-FLUOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID is a complex organic compound with a unique structure that includes multiple aromatic rings, a carboxylic acid group, and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(4E)-1-[(2-FLUOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID typically involves multiple steps, including the formation of the imidazolidinone ring, the introduction of the fluorophenyl group, and the final coupling with the furan and benzoic acid moieties. Common synthetic routes may involve:
Formation of the Imidazolidinone Ring: This can be achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorinated benzyl halide reacts with the imidazolidinone intermediate.
Coupling with Furan and Benzoic Acid Moieties: This final step can be carried out using Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high yields.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(4E)-1-[(2-FLUOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the imidazolidinone ring or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(5-{[(4E)-1-[(2-FLUOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its aromatic and fluorinated groups may impart unique electronic properties, making it useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-(5-{[(4E)-1-[(2-FLUOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the imidazolidinone ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-{[(4E)-1-[(2-CHLOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID
- 3-(5-{[(4E)-1-[(2-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID
Uniqueness
The presence of the fluorophenyl group in 3-(5-{[(4E)-1-[(2-FLUOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID distinguishes it from its analogs. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its stability and binding affinity in biological systems. This makes it a more potent candidate for various applications compared to its chloro- or bromo-substituted counterparts.
Properties
Molecular Formula |
C23H17FN2O5 |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
3-[5-[(E)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid |
InChI |
InChI=1S/C23H17FN2O5/c1-13-16(6-4-7-17(13)22(28)29)20-10-9-15(31-20)11-19-21(27)26(23(30)25-19)12-14-5-2-3-8-18(14)24/h2-11H,12H2,1H3,(H,25,30)(H,28,29)/b19-11+ |
InChI Key |
KRXBDBAWHZLPKQ-YBFXNURJSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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